molecular formula C8H12N2OS B6146879 4-(oxan-2-yl)-1,3-thiazol-2-amine CAS No. 1566728-95-7

4-(oxan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B6146879
CAS No.: 1566728-95-7
M. Wt: 184.3
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Description

4-(oxan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both a thiazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with an oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(oxan-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

4-(oxan-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(oxan-2-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or it could interfere with cancer cell proliferation by targeting specific pathways involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds also contain a heterocyclic ring and have similar applications in medicinal chemistry.

    Mangiferin: A bioactive compound with a similar oxane ring structure, known for its diverse pharmacological properties.

Uniqueness

4-(oxan-2-yl)-1,3-thiazol-2-amine is unique due to the combination of the thiazole and oxane rings, which imparts specific chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

CAS No.

1566728-95-7

Molecular Formula

C8H12N2OS

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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